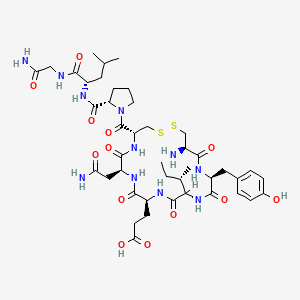

Oxytocin, glu(4)-

Description

The exact mass of the compound Oxytocin, glu(4)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxytocin, glu(4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxytocin, glu(4)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHHFWYHJRAVNA-OMTOYRQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N11O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-67-4 | |

| Record name | Oxytocin, glu(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4314-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [Thr4,Gly7]-Oxytocin (TGOT)

Disclaimer: Publicly available scientific literature lacks detailed information on the mechanism of action for the specific compound "Oxytocin, glu(4)-" (CAS 4314-67-4). This guide therefore focuses on the well-characterized and structurally related selective oxytocin receptor agonist, [Thr4,Gly7]-Oxytocin (TGOT) . It is presumed that the user's interest in "Oxytocin, glu(4)-" pertains to a selective oxytocin receptor agonist, for which TGOT serves as a comprehensive and informative model.

Introduction

[Thr4,Gly7]-Oxytocin, commonly abbreviated as TGOT, is a synthetic peptide analogue of the neuropeptide hormone oxytocin. It is distinguished by the substitution of glutamine at position 4 with threonine and leucine at position 7 with glycine. These modifications confer a high degree of selectivity for the oxytocin receptor (OTR) over the structurally related vasopressin receptors (V1aR, V1bR, and V2R). This selectivity makes TGOT an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the oxytocin system, particularly in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of TGOT, detailing its receptor binding profile, downstream signaling pathways, and functional consequences, supported by quantitative data and experimental methodologies.

Mechanism of Action

The biological effects of TGOT are mediated through its high-affinity binding to and activation of the oxytocin receptor, a class A G-protein coupled receptor (GPCR). Upon binding, TGOT stabilizes a conformational state of the OTR that promotes the recruitment and activation of intracellular heterotrimeric G-proteins and β-arrestins, thereby initiating a cascade of intracellular signaling events.

Receptor Binding and Selectivity

TGOT exhibits a marked selectivity for the oxytocin receptor. This has been quantified through radioligand binding assays, which measure the affinity of a ligand for a receptor. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Table 1: Binding Affinity of TGOT at Oxytocin and Vasopressin Receptors

| Receptor | Species | Radioligand | TGOT Ki (nM) | Reference |

| OTR | Rat | [³H]Oxytocin | 0.7 | [1] |

| OTR | Human | [³H]Oxytocin | 1.8 | [1] |

| V1aR | Rat | [³H]AVP | >10,000 | [1] |

| V1aR | Human | [³H]AVP | 120 | [1] |

Note: Data are compiled from various sources and experimental conditions may vary.

Signaling Pathways

Activation of the oxytocin receptor by TGOT initiates multiple downstream signaling pathways through the coupling to different G-protein subtypes and the recruitment of β-arrestins.

The primary signaling cascade initiated by TGOT involves the activation of Gαq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

In addition to Gαq/11, the oxytocin receptor, when activated by TGOT, can also couple to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Following agonist binding and G-protein activation, the oxytocin receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. β-arrestin recruitment serves two primary functions: it desensitizes the G-protein signaling by sterically hindering further G-protein coupling, and it initiates a second wave of signaling by acting as a scaffold for other signaling molecules, such as components of the MAPK/ERK pathway.

Quantitative Functional Data

The functional potency of TGOT is determined by measuring its ability to elicit a biological response, such as G-protein activation or second messenger production. The half-maximal effective concentration (EC50) is a common measure of potency, with lower values indicating greater potency.

Table 2: Functional Potency of TGOT

| Assay | G-Protein Pathway | Cell Line | TGOT EC50 (nM) | Reference |

| Calcium Mobilization | Gαq/11 | HEK293 | 1.5 | [1] |

| IP1 Accumulation | Gαq/11 | CHO | 2.1 | [1] |

| BRET (Gαi1 activation) | Gαi/o | HEK293 | 25.7 | [1] |

| BRET (β-arrestin 2 recruitment) | β-arrestin | HEK293 | 15.8 | [1] |

Note: Data are compiled from various sources and experimental conditions may vary.

Functional Consequences: Neuronal Excitability

In the central nervous system, TGOT has been shown to modulate neuronal excitability. Electrophysiological studies, such as whole-cell patch-clamp recordings, have demonstrated that TGOT can depolarize neurons and increase their firing rate. This effect is often mediated by the inhibition of potassium channels or the activation of non-selective cation channels, consistent with Gαq/11 and subsequent calcium signaling.

Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound (TGOT) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the OTR gene) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]Oxytocin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (TGOT).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. Unbound radioligand is washed away.

-

Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

BRET assays are used to measure protein-protein interactions in live cells. For G-protein activation, a BRET donor (e.g., Renilla luciferase, Rluc) is fused to one G-protein subunit (e.g., Gα) and a BRET acceptor (e.g., a fluorescent protein like YFP) is fused to another (e.g., Gγ).

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with plasmids encoding the receptor of interest (OTR), the Rluc-tagged Gα subunit, and the YFP-tagged Gγ subunit.

-

Assay Preparation: Transfected cells are harvested and plated in a microplate.

-

Stimulation: The cells are stimulated with varying concentrations of the agonist (TGOT).

-

BRET Measurement: The Rluc substrate (e.g., coelenterazine h) is added, and the luminescence emission at the donor and acceptor wavelengths is measured using a microplate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase or decrease in the BRET ratio upon agonist stimulation indicates a conformational change in the G-protein heterotrimer, signifying activation. Dose-response curves are generated to determine the EC50 of the agonist.

This technique is used to record the electrical activity of a single neuron and to study the effects of compounds like TGOT on ion channel function and membrane potential.

-

Slice Preparation: Brain slices containing the neurons of interest are prepared from an animal model.

-

Recording Setup: The brain slice is placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). A glass micropipette filled with an internal solution is positioned onto the surface of a neuron under microscopic guidance.

-

Whole-Cell Configuration: A tight seal is formed between the micropipette and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

-

Data Acquisition: The membrane potential or ionic currents are recorded in current-clamp or voltage-clamp mode, respectively.

-

Drug Application: A baseline recording is established, and then TGOT is applied to the bath via the perfusion system.

-

Analysis: Changes in membrane potential, firing rate, or specific ion currents in response to TGOT are measured and analyzed.

Conclusion

[Thr4,Gly7]-Oxytocin (TGOT) is a potent and highly selective agonist of the oxytocin receptor. Its mechanism of action involves binding to the OTR and activating multiple intracellular signaling pathways, primarily through Gαq/11 and Gαi/o proteins, as well as through β-arrestin recruitment. These signaling events lead to a variety of cellular responses, including modulation of neuronal excitability. The detailed characterization of TGOT's mechanism of action underscores its importance as a research tool for dissecting the complex biology of the oxytocin system and for the development of novel therapeutics targeting this system.

References

The Structure-Activity Relationship of [Glu⁴]Oxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of oxytocin analogs, with a specific focus on modifications at the glutamine-4 position, particularly the substitution with glutamic acid ([Glu⁴]Oxytocin). While comprehensive quantitative data for a series of [Glu⁴]Oxytocin analogs remains limited in publicly accessible literature, this document synthesizes available information on the significance of position 4 for receptor binding and functional activity. It also provides detailed experimental protocols and visual workflows relevant to the study of these peptides.

Introduction to Oxytocin and the Significance of Position 4

Oxytocin is a nonapeptide neurohormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. It plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and complex social behaviors. The biological effects of oxytocin are mediated by its interaction with the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The OTR is primarily coupled to Gαq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.

The structure of oxytocin, particularly its 20-membered disulfide-bridged ring, is essential for its biological activity. The glutamine residue at position 4 (Gln⁴) is located within this ring and is involved in a β-turn conformation, which is crucial for receptor recognition and binding. Modifications at this position can significantly impact the peptide's affinity for the OTR and its intrinsic efficacy. The substitution of the neutral Gln⁴ with the negatively charged glutamic acid (Glu) is of particular interest for understanding the role of charge and hydrogen bonding at this position in receptor interaction.

Quantitative Structure-Activity Relationship Data

Table 1: Binding Affinity (Kᵢ) of Oxytocin Analogs at the Human Oxytocin Receptor

| Compound | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 | Position 7 | Position 8 | Kᵢ (nM) | Reference(s) |

| Oxytocin | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Leu | 0.75 - 4.28 | [1][2] |

| [Thr⁴,Gly⁷]-Oxytocin | Cys | Tyr | Ile | Thr | Asn | Cys | Gly | Leu | 17.9 | [1] |

| Atosiban (Antagonist) | Mpa | D-Tyr(Et) | Ile | Thr | Asn | Cys | Orn | 3.55 | [1] | |

| [Glu⁴]Oxytocin | Cys | Tyr | Ile | Glu | Asn | Cys | Pro | Leu | Data not available |

Table 2: Functional Activity (EC₅₀ / Relative Activity) of Oxytocin Analogs

| Compound | Assay Type | Cell Line | Activity | Reference(s) |

| Oxytocin | Calcium Mobilization | USMC | EC₅₀ = 0.48 nM | [1] |

| Oxytocin | Hyperplasia | USMC | EC₅₀ = 5.47 nM | [1] |

| [Asn⁴]Oxytocin | TGF-α Shedding | ~35% of Oxytocin activity | ||

| [Ser⁴]Oxytocin | TGF-α Shedding | ~8% of Oxytocin activity | ||

| [Phe⁴]Oxytocin | Uterotonic | Isolated Rat Uterus | Drastic reduction in affinity and intrinsic activity | [3] |

| [Leu⁴]Oxytocin | Uterotonic | Isolated Rat Uterus | Drastic reduction in affinity and intrinsic activity | [3] |

| [Glu⁴]Oxytocin | Data not available |

Analysis of SAR at Position 4:

The available data, although incomplete for [Glu⁴]Oxytocin, suggests that the side chain at position 4 is highly sensitive to modification.

-

Hydrogen Bonding and Electronic Effects: The significant drop in activity upon replacement of the Gln⁴ amide with a tetrazole group suggests that hydrogen bonding and the electronic properties of the side chain are critical for receptor interaction.

-

Steric Bulk: The drastic reduction in activity with bulky hydrophobic residues like Phenylalanine and Leucine at position 4 indicates that there are steric constraints within the receptor's binding pocket at this position.[3]

-

Polarity and Chain Length: The reduced activity of [Asn⁴]Oxytocin and [Ser⁴]Oxytocin compared to the native peptide suggests that the specific length and hydrogen bonding capabilities of the glutamine side chain are optimal for activity.

Oxytocin Receptor Signaling Pathways

Activation of the oxytocin receptor initiates a cascade of intracellular events. The primary pathway involves the activation of Gαq/11, leading to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

References

- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformation-activity studies of oxytocin. Effects of structural modifications at corner positions of the beta-turns on the uterotonic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of [Glu⁴]-Oxytocin in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including social bonding, uterine contractions, and lactation. Its structure consists of a six-amino-acid cyclic core and a three-amino-acid C-terminal tail (Cys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂). The substitution of the glutamine at position 4 with glutamic acid ([Glu⁴]-Oxytocin) introduces a negative charge at physiological pH, which can significantly influence the peptide's conformational landscape, receptor binding affinity, and biological activity. Understanding the three-dimensional structure of [Glu⁴]-Oxytocin in solution is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel oxytocin receptor modulators.

This guide details the multi-pronged approach required for a thorough conformational analysis of [Glu⁴]-Oxytocin in an aqueous environment.

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution structure of peptides. High-resolution 2D NMR experiments are employed to assign proton and carbon resonances and to derive structural restraints.

Experimental Protocol:

-

Sample Preparation: [Glu⁴]-Oxytocin is dissolved in a suitable solvent, typically H₂O/D₂O (9:1) or a buffered aqueous solution (e.g., phosphate buffer) to mimic physiological conditions. The peptide concentration is generally in the range of 1-5 mM.

-

NMR Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing inter-proton distance restraints. A mixing time of 200-400 ms is typically used.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for determining ³J(HN,Hα) coupling constants.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

-

Data Processing and Analysis: The acquired NMR data is processed using software such as TopSpin or NMRPipe. Resonance assignments are performed using tools like CARA or CCPNmr Analysis.

-

Structural Calculations:

-

Distance Restraints: NOE cross-peak intensities are converted into upper-limit distance restraints.

-

Dihedral Angle Restraints: ³J(HN,Hα) coupling constants are used to derive dihedral angle (φ) restraints using the Karplus equation.

-

Structure Calculation: A family of 3D structures is calculated using software like CYANA, XPLOR-NIH, or AMBER, incorporating the experimental restraints.

-

Structure Validation: The resulting structures are validated for their agreement with the experimental data and for their stereochemical quality using programs like PROCHECK-NMR.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of the peptide in solution.

Experimental Protocol:

-

Sample Preparation: A dilute solution of [Glu⁴]-Oxytocin (typically 10-50 µM) is prepared in an appropriate buffer (e-g., phosphate buffer).

-

Data Acquisition: CD spectra are recorded on a CD spectropolarimeter in the far-UV region (190-260 nm).

-

Data Analysis: The CD spectrum is analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures using deconvolution algorithms like CONTINLL or SELCON3.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational flexibility of the peptide in solution.

Computational Protocol:

-

System Setup: An initial 3D structure of [Glu⁴]-Oxytocin (e.g., from NMR or a modeled structure) is placed in a periodic box of explicit water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Force Field Selection: A suitable force field for peptides, such as AMBER or CHARMM, is chosen.

-

Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a stepwise equilibration process involving heating and pressure stabilization.

-

Production Run: A long production MD simulation (typically on the order of microseconds) is performed under constant temperature and pressure (NPT ensemble).

-

Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, hydrogen bonding patterns, and solvent interactions.

Quantitative Data Summary

The following tables present representative quantitative data that would be expected from a conformational analysis of [Glu⁴]-Oxytocin.

Table 1: Representative ¹H Chemical Shifts (δ) in ppm for [Glu⁴]-Oxytocin in H₂O/D₂O at 298 K, pH 7.0

| Residue | HN | Hα | Hβ | Other |

| Cys¹ | - | 4.65 | 3.20, 2.95 | |

| Tyr² | 8.30 | 4.58 | 3.10, 2.90 | Hδ: 7.15, Hε: 6.85 |

| Ile³ | 8.15 | 4.20 | 1.95 | Hγ: 1.50, 1.20; Hδ: 0.95 |

| Glu⁴ | 8.45 | 4.35 | 2.15, 2.05 | Hγ: 2.50 |

| Asn⁵ | 8.50 | 4.75 | 2.85, 2.75 | HNδ₂: 7.55, 6.90 |

| Cys⁶ | 8.25 | 4.50 | 3.30, 3.15 | |

| Pro⁷ | - | 4.40 | 2.30, 1.90 | Hδ: 3.70, 3.60 |

| Leu⁸ | 8.10 | 4.30 | 1.70 | Hγ: 1.60; Hδ: 0.90 |

| Gly⁹ | 8.20 | 3.95, 3.85 | - | |

| NH₂ | 7.40, 7.10 | - | - |

Table 2: Representative ³J(HN,Hα) Coupling Constants and Derived Dihedral Angles (φ)

| Residue | ³J(HN,Hα) (Hz) | φ (degrees) |

| Tyr² | 8.5 | -120 ± 20 |

| Ile³ | 7.5 | -80 ± 20 |

| Glu⁴ | 8.0 | -100 ± 20 |

| Asn⁵ | 6.5 | -70 ± 20 |

| Cys⁶ | 8.2 | -110 ± 20 |

| Leu⁸ | 7.8 | -90 ± 20 |

| Gly⁹ | 5.0, 6.0 | N/A |

Table 3: Representative NOE-Derived Interproton Distance Restraints

| Residue i | Proton i | Residue j | Proton j | Distance (Å) |

| Tyr² | HN | Ile³ | HN | < 3.5 |

| Ile³ | Hα | Glu⁴ | HN | < 3.0 |

| Glu⁴ | HN | Asn⁵ | HN | < 3.5 |

| Asn⁵ | Hα | Cys⁶ | HN | < 3.0 |

| Cys¹ | Hα | Cys⁶ | Hβ | < 4.0 |

| Tyr² | Hα | Asn⁵ | HN | < 4.5 |

Visualizations

Oxytocin Signaling Pathway

The following diagram illustrates a simplified signaling pathway for oxytocin upon binding to its G-protein coupled receptor (GPCR).

A Technical Deep Dive: Unraveling the Functional Divergence of Oxytocin and its Deamidated Analog, "Oxytocin, glu(4)-"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytocin, a nonapeptide hormone renowned for its pivotal roles in parturition, lactation, and social bonding, is susceptible to chemical modifications that can alter its biological activity. One such modification is the deamidation of the glutamine residue at position 4 to glutamic acid, yielding "Oxytocin, glu(4)-". This technical guide provides a comprehensive comparative analysis of the physiological effects of oxytocin and its glu(4) analog. Through a meticulous review of available literature, this document summarizes the current understanding of their respective interactions with the oxytocin receptor (OXTR), details the downstream signaling pathways, and presents a compilation of relevant experimental protocols. This guide aims to equip researchers with the foundational knowledge and methodological insights necessary to investigate the nuanced pharmacological differences between these two peptides and to inform the development of more stable and selective oxytocic compounds.

Introduction

Oxytocin is a cyclical nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂.[1] Its diverse physiological functions are primarily mediated through its high-affinity binding to the oxytocin receptor (OXTR), a class A G-protein coupled receptor (GPCR).[2] The stability of oxytocin is a critical factor in its therapeutic efficacy, and it is known to undergo degradation through various pathways, including deamidation. The conversion of the neutral glutamine (Gln) residue at position 4 to the negatively charged glutamic acid (Glu) results in the formation of "Oxytocin, glu(4)-", a common impurity found in oxytocin preparations. Understanding the pharmacological profile of this analog is crucial for ensuring the quality and predictable therapeutic outcomes of oxytocin-based therapies.

Comparative Quantitative Pharmacology

Table 1: Oxytocin Receptor Binding Affinity

| Compound | Receptor | Species | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Oxytocin | Oxytocin Receptor | Human | Radioligand Binding | [³H]-Oxytocin | Data varies by study | Data varies by study | [General literature] |

| "Oxytocin, glu(4)-" | Oxytocin Receptor | - | - | - | Data Not Available | Data Not Available | - |

Table 2: In Vitro Functional Potency

| Compound | Assay Type | Cell Line / Tissue | Measured Effect | EC₅₀ (nM) | Efficacy (% of Oxytocin) | Reference |

| Oxytocin | Uterine Contraction | Human Myometrial Cells | Contraction | Data varies by study | 100% | [General literature] |

| "Oxytocin, glu(4)-" | - | - | - | Data Not Available | Data Not Available | - |

The absence of this critical quantitative data underscores the need for dedicated pharmacological studies to characterize "Oxytocin, glu(4)-". Such studies are essential to determine whether this common impurity acts as an agonist, antagonist, or has no significant activity at the OXTR.

Oxytocin Signaling Pathways

Oxytocin binding to the OXTR initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ concentration is a key trigger for smooth muscle contraction, such as in the uterus during labor.

In addition to the Gαq/PLC pathway, oxytocin has been shown to activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways. These pathways are implicated in the regulation of gene expression, cell growth, and the sensitization of the myometrium to contractile stimuli.

The impact of the Gln to Glu substitution at position 4 on the ability of "Oxytocin, glu(4)-" to activate these pathways remains to be elucidated. The introduction of a negative charge in the tocin ring could potentially alter the peptide's conformation and its interaction with the receptor's binding pocket, thereby affecting downstream signaling.

Experimental Protocols

To facilitate the direct comparison of oxytocin and "Oxytocin, glu(4)-", detailed experimental protocols are essential. The following sections outline standard methodologies for key in vitro assays.

Synthesis and Purification of "Oxytocin, glu(4)-"

The synthesis of "Oxytocin, glu(4)-" can be achieved using solid-phase peptide synthesis (SPPS) with an Fmoc-strategy.

Workflow:

Detailed Steps:

-

Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a standard coupling reagent like HBTU/DIPEA. For position 4, use Fmoc-Glu(OtBu)-OH to protect the side-chain carboxylic acid.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Cyclization: The linear peptide is then cyclized in a dilute aqueous solution under oxidative conditions to form the disulfide bridge between the two cysteine residues.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Oxytocin Receptor Binding Assay (Radioligand Competition)

This protocol determines the affinity of a test compound for the OXTR by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the OXTR and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand (e.g., [³H]-Oxytocin) with the membrane preparation in the presence of a range of concentrations of the unlabeled test compound (oxytocin or "Oxytocin, glu(4)-").

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters to remove non-specifically bound radioactivity.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration in cells expressing the OXTR.

Workflow:

Detailed Steps:

-

Cell Culture: Plate cells stably or transiently expressing the human OXTR in a multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Addition: Add varying concentrations of the test compound (oxytocin or "Oxytocin, glu(4)-") to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (Eₘₐₓ).

Conclusion and Future Directions

While "Oxytocin, glu(4)-" is a recognized deamidation product of oxytocin, a comprehensive understanding of its pharmacological profile is conspicuously absent from the scientific literature. This technical guide has highlighted the critical need for quantitative studies to determine the binding affinity and functional activity of this analog at the oxytocin receptor. The provided experimental protocols offer a clear roadmap for researchers to undertake these necessary investigations.

Future research should focus on:

-

Systematic Pharmacological Characterization: Performing head-to-head comparisons of "Oxytocin, glu(4)-" and oxytocin in a panel of in vitro binding and functional assays.

-

In Vivo Studies: Assessing the physiological effects of "Oxytocin, glu(4)-" in animal models of uterine contraction, lactation, and social behavior.

-

Structural Biology: Investigating the conformational changes induced by the Gln to Glu substitution and how these affect receptor interaction through techniques like NMR spectroscopy and computational modeling.

By filling these knowledge gaps, the scientific community can gain a more complete understanding of the structure-activity relationships of oxytocin and its analogs, ultimately leading to the development of improved oxytocic therapeutics with enhanced stability and selectivity.

References

"Oxytocin, glu(4)-": An Obscure Analog Shrouded in Synthetic Chemistry's Shadow

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

"Oxytocin, glu(4)-," also known by its synonyms [Glu4]-Oxytocin and catalogued as Oxytocin EP Impurity C, represents a fascinating yet under-documented molecule within the landscape of oxytocin research. Unlike its renowned parent hormone, the story of "Oxytocin, glu(4)-" is not one of celebrated discovery in endocrinology, but rather a quiet emergence from the intricacies of synthetic peptide chemistry. This technical guide delves into the known history, or lack thereof, and the implicit scientific understanding of this oxytocin analog.

Discovery and History: A Tale of an Impurity

The discovery of "Oxytocin, glu(4)-" is intrinsically linked to the chemical synthesis of oxytocin. First synthesized in 1953 by Vincent du Vigneaud, a landmark achievement that earned him the Nobel Prize in Chemistry in 1955, the production of synthetic oxytocin became a cornerstone of both research and clinical practice. However, the very process of peptide synthesis, particularly the solid-phase peptide synthesis (SPPS) methods that became prevalent, inevitably leads to the generation of impurities.

"Oxytocin, glu(4)-" is one such process-related impurity. Its existence is a direct consequence of the substitution of the glutamine residue at position 4 of the oxytocin peptide chain with a glutamic acid residue. This substitution can occur due to the deamidation of the glutamine side chain during the synthesis or purification process.

While the exact first identification and characterization of "Oxytocin, glu(4)-" in the scientific literature remains obscure, its recognition is formalized in pharmacopeial standards, such as the European Pharmacopoeia (EP), where it is listed as "Oxytocin Impurity C." This designation underscores its importance from a quality control perspective in the manufacturing of pharmaceutical-grade oxytocin. Its presence must be monitored and controlled to ensure the purity and safety of the final drug product. The primary methods for its detection and quantification are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Molecular Profile

| Property | Value |

| Chemical Name | Oxytocin, glu(4)- |

| Synonyms | [Glu4]-Oxytocin, Oxytocin EP Impurity C |

| CAS Number | 4314-67-4 |

| Molecular Formula | C43H65N11O13S2 |

| Amino Acid Sequence | Cys-Tyr-Ile-Glu -Asn-Cys-Pro-Leu-Gly-NH2 |

| Disulfide Bridge | Cys1-Cys6 |

Presumed Biological Activity and Signaling Pathway

Due to the structural similarity to oxytocin, it is hypothesized that "Oxytocin, glu(4)-" would also interact with the oxytocin receptor (OTR), a G-protein coupled receptor. The substitution of the neutral glutamine with the negatively charged glutamic acid at position 4 could potentially influence the binding affinity and efficacy of the molecule at the OTR. However, to date, there is a conspicuous absence of publicly available quantitative data on the binding affinity (Ki or Kd), potency (EC50), or efficacy of "Oxytocin, glu(4)-" at the oxytocin receptor.

The canonical signaling pathway of the oxytocin receptor is well-established and involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). This, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction. It is plausible that "Oxytocin, glu(4)-" would engage this same pathway, though likely with different kinetics and potency compared to native oxytocin.

Caption: Presumed signaling pathway of "Oxytocin, glu(4)-" via the Oxytocin Receptor.

Experimental Protocols: A General Framework

While specific, validated protocols for the synthesis and characterization of "Oxytocin, glu(4)-" are not readily found in the literature, a general approach based on standard solid-phase peptide synthesis (SPPS) can be outlined.

Synthesis of "Oxytocin, glu(4)-" via SPPS

Objective: To synthesize the nonapeptide Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Gly, Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu), Ile, Tyr(tBu), Cys(Trt)) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Each coupling step is followed by washing.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Oxidative Folding (Cyclization): The linear, deprotected peptide is subjected to oxidative folding to form the disulfide bridge between Cys1 and Cys6. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by analytical RP-HPLC to assess purity.

Caption: General workflow for the solid-phase peptide synthesis of "Oxytocin, glu(4)-".

Conclusion and Future Directions

"Oxytocin, glu(4)-" remains an enigmatic molecule, primarily defined by its role as a synthetic impurity rather than by its own biological merits. Its history is buried in the annals of pharmaceutical manufacturing and quality control, lacking a definitive discovery narrative. The absence of quantitative biological data presents a significant knowledge gap.

For researchers in drug development and pharmacology, "Oxytocin, glu(4)-" offers a unique opportunity. A thorough characterization of its receptor binding kinetics and functional activity could provide valuable insights into the structure-activity relationships of the oxytocin receptor. Such studies would not only illuminate the pharmacological profile of this specific analog but also contribute to a deeper understanding of the molecular determinants of ligand recognition and signaling at the OTR. The synthesis and biological evaluation of "Oxytocin, glu(4)-" would be a valuable academic exercise and could potentially reveal novel pharmacological properties. Until such studies are undertaken, this molecule will likely remain in the shadows, a testament to the imperfections and untold stories of chemical synthesis.

An In-depth Technical Guide to the Biological Stability and Degradation of Long-Acting Oxytocin Analogs: A Case Study of Carbetocin

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, childbirth, and lactation. However, its therapeutic application is limited by its short biological half-life. To overcome this, synthetic analogs with enhanced stability have been developed. This guide focuses on the biological stability and degradation of these long-acting oxytocin analogs, with a specific focus on Carbetocin, a well-studied example. Carbetocin is an analog of oxytocin with modifications that confer a significantly longer half-life, making it a valuable agent in preventing postpartum hemorrhage. Understanding its stability and degradation pathways is paramount for optimizing its clinical use and for the development of future analogs.

Biological Stability of Carbetocin

Carbetocin's enhanced stability is attributed to its structural modifications, which render it more resistant to enzymatic degradation compared to native oxytocin.[1] Its half-life is approximately 40 minutes, considerably longer than that of oxytocin.[1]

Quantitative Stability Data

| Parameter | Value | Conditions | Reference |

| Half-life | ~40 minutes | in vivo | [1] |

| Maximal Contractile Effect (compared to Oxytocin) | ~50% lower | Isolated myometrial strips | [2] |

| EC50 (compared to Oxytocin) | ~10 times higher (48.0 +/- 8.20 nM vs 5.62 +/- 1.22 nM) | Isolated myometrial strips | [2] |

Degradation Pathways and Metabolites

The metabolic breakdown of Carbetocin, while slower than that of oxytocin, proceeds through enzymatic pathways, primarily in the liver and kidneys.[1] The primary degradation mechanism involves the cleavage of peptide bonds.

Enzymatic Degradation

Incubation of Carbetocin with rat kidney homogenate has been shown to produce specific metabolites.[2] This process is indicative of the enzymatic degradation that occurs in vivo.

Identified Metabolites

Two primary metabolites have been identified following enzymatic degradation:[2]

-

Carbetocin Metabolite I: desGlyNH2-carbetocin

-

Carbetocin Metabolite II: desLeuGlyNH2-carbetocin

These metabolites exhibit altered pharmacological profiles compared to the parent compound. While Carbetocin acts as a partial agonist/antagonist at the oxytocin receptor, its metabolites are pure antagonists.[2]

Pharmacological Activity of Metabolites

| Compound | Oxytocin Receptor Binding Affinity | Uterotonic Activity | Vasopressin V1 Receptor Binding Affinity (nM) | Vasopressin V2 Receptor Binding Affinity (nM) |

| Carbetocin | Similar to Oxytocin | Agonist (partial) | 7.24 +/- 0.29 | 61.3 +/- 14.6 |

| Metabolite I | Similar to Oxytocin | Antagonist | 9.89 + 2.80 | Not reported |

| Metabolite II | Similar to Oxytocin | Antagonist | 33.7 +/- 7.34 | Not reported |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the drug to various stress conditions.

-

Methodology: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC-UV) method is commonly employed.

-

Detection: UV at 220 nm.

-

Stress Conditions:

-

Acidic: Hydrolytic instability observed, leading to degradation.[3]

-

Alkaline: More significant degradation compared to acidic conditions.[3]

-

Oxidative: Subjected to oxidative stress to assess susceptibility.

-

Thermal: Heat is applied to evaluate thermal stability.

-

Photolytic: Exposure to light to determine photosensitivity.

-

-

Enzymatic Degradation Assay

-

Objective: To identify metabolites formed by enzymatic action.

-

Protocol:

-

Homogenate Preparation: A rat kidney homogenate is prepared to provide a source of relevant metabolic enzymes.[2]

-

Incubation: Carbetocin is incubated with the kidney homogenate under controlled conditions (e.g., temperature, pH, time).[2]

-

Metabolite Isolation: The resulting mixture is processed to isolate the metabolites.

-

Analysis: The isolated compounds are analyzed using techniques such as HPLC and mass spectrometry to determine their structure.

-

Pharmacodynamic Analysis of Metabolites

-

Objective: To characterize the biological activity of the identified metabolites.

-

Methods:

Visualizations

Carbetocin Degradation Pathway

Caption: Enzymatic degradation of Carbetocin into its primary metabolites.

Experimental Workflow for Stability and Degradation Analysis

Caption: Workflow for analyzing Carbetocin's stability and degradation.

Signaling Pathway of Oxytocin Analogs

Caption: Carbetocin-induced signaling leading to uterine contraction.

References

In Vivo Effects of Oxytocin, [Glu(4)]- (Glumitocin) Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vivo data exists for the oxytocin analogue, Oxytocin, [Glu(4)]- (also known as Glumitocin or [Glu4]Oxytocin). Therefore, this guide summarizes the well-documented in vivo effects of the endogenous hormone Oxytocin, which are presumed to be largely comparable. Where information on other oxytocin analogues provides relevant context, it is noted. All data should be interpreted with the understanding that subtle but significant differences may exist between Oxytocin and its analogues.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter primarily synthesized in the hypothalamus and released from the posterior pituitary gland. It plays a crucial role in a wide range of physiological and behavioral processes. [Glu4]Oxytocin is a synthetic analogue of Oxytocin where the glutamine residue at position 4 is replaced by a glutamic acid residue. This modification can potentially alter its binding affinity, selectivity for the oxytocin receptor (OTR), and its pharmacokinetic profile. This document provides a comprehensive overview of the known in vivo effects of oxytocin administration, serving as a foundational guide for research and development of its analogues, including [Glu4]Oxytocin.

Physiological and Behavioral Effects

The in vivo administration of oxytocin elicits a spectrum of physiological and behavioral responses, primarily mediated through the oxytocin receptor, a G-protein coupled receptor (GPCR).

Uterine Contraction and Lactation

One of the most well-characterized physiological roles of oxytocin is its potent uterotonic activity.

-

Induction of Labor: Oxytocin is clinically used to induce or augment labor by stimulating the frequency and force of uterine contractions.

-

Postpartum Hemorrhage: It is also administered to prevent and treat postpartum hemorrhage by promoting sustained uterine contraction.

-

Milk Ejection: Oxytocin stimulates the contraction of myoepithelial cells surrounding the mammary alveoli, leading to milk ejection during lactation.

Social Behavior

Oxytocin is often referred to as the "social hormone" due to its profound influence on complex social behaviors.

-

Social Bonding: It plays a critical role in the formation of social bonds, including maternal-infant attachment and pair bonding.

-

Social Recognition: Oxytocin enhances the ability to recognize and remember familiar individuals.

-

Trust and Empathy: Administration of oxytocin has been shown to increase trust, generosity, and empathy in social interactions.

-

Anxiety and Stress: It can modulate anxiety and stress responses, often promoting a sense of calmness and well-being.

Glucose Metabolism

Emerging evidence indicates that oxytocin plays a significant role in regulating glucose homeostasis.

-

Insulin and Glucagon Secretion: Oxytocin can stimulate the secretion of both insulin and glucagon from the pancreas.

-

Glucose Uptake: It may enhance glucose uptake in peripheral tissues, such as muscle and fat cells.

-

Appetite and Weight Regulation: Oxytocin has been implicated in the central control of appetite and energy expenditure, potentially influencing body weight.

Data Presentation: Quantitative Effects of Oxytocin Administration

The following tables summarize key quantitative data from in vivo studies on oxytocin.

| Physiological Effect | Animal Model | Dose and Route of Administration | Observed Effect |

| Uterine Contraction | Human (in labor) | Infusion rate-dependent | Increased frequency and force of contractions |

| Milk Ejection | Human (lactating) | Intranasal spray | Increased milk flow |

| Blood Pressure | Rat | Intravenous | Transient decrease followed by a slight increase |

| Heart Rate | Human | Intravenous | Transient increase |

| Behavioral Effect | Animal/Human Model | Dose and Route of Administration | Observed Effect |

| Social Recognition | Mouse | Intracerebroventricular | Increased time spent with familiar vs. novel conspecific |

| Trust | Human | Intranasal | Increased trust in an economic game |

| Anxiety | Rat | Intracerebroventricular | Reduced anxiety-like behaviors in elevated plus maze |

| Metabolic Effect | Animal/Human Model | Dose and Route of Administration | Observed Effect |

| Plasma Insulin | Dog | Intravenous infusion | Increased plasma insulin levels |

| Plasma Glucagon | Dog | Intravenous infusion | Increased plasma glucagon levels |

| Glucose Uptake | Rat | Intraperitoneal | Enhanced glucose disposal |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing the in vivo effects of oxytocin.

Assessment of Uterotonic Activity

-

Animal Model: Pregnant rats (late gestation).

-

Procedure:

-

The rat is anesthetized, and a uterine horn is exposed.

-

A catheter is inserted into the uterine lumen to measure intrauterine pressure.

-

Oxytocin or its analogue is administered intravenously.

-

Changes in the frequency and amplitude of uterine contractions are recorded and analyzed.

-

Evaluation of Social Behavior (Social Recognition Test)

-

Animal Model: Adult male mice.

-

Procedure:

-

A subject mouse is habituated to a three-chambered arena.

-

In the first phase, a novel mouse is placed in one of the side chambers. The time the subject mouse spends interacting with the novel mouse is recorded.

-

In the second phase, a second novel mouse is placed in the other side chamber.

-

Oxytocin or its analogue is administered (e.g., intraperitoneally or intracerebroventricularly) before the test.

-

The time the subject mouse spends interacting with the now-familiar mouse versus the new novel mouse is measured to assess social memory.

-

Investigation of Effects on Glucose Metabolism (Intraperitoneal Glucose Tolerance Test - IPGTT)

-

Animal Model: Male mice.

-

Procedure:

-

Mice are fasted overnight.

-

A baseline blood glucose measurement is taken from the tail vein.

-

Oxytocin or its analogue is administered intraperitoneally.

-

After a set time (e.g., 30 minutes), a glucose bolus is administered intraperitoneally.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor (OTR) initiates a cascade of intracellular events.

Caption: Oxytocin Receptor (OTR) Signaling Cascade.

Experimental Workflow for In Vivo Behavioral Assessment

A typical workflow for assessing the behavioral effects of a novel oxytocin analogue.

Caption: Workflow for Behavioral Phenotyping.

Logical Relationship of Oxytocin's Effects on Glucose Homeostasis

A simplified diagram illustrating the interplay of factors involved in oxytocin's metabolic regulation.

Caption: Oxytocin's Influence on Glucose Regulation.

Conclusion

While specific in vivo data on [Glu4]Oxytocin is sparse, the extensive research on Oxytocin provides a robust framework for predicting its potential physiological and behavioral effects. The replacement of glutamine with glutamic acid at position 4 may influence receptor binding and signaling, potentially leading to altered potency, efficacy, or duration of action. Further in vivo characterization of [Glu4]Oxytocin is warranted to elucidate its unique pharmacological profile and therapeutic potential. Researchers and drug developers are encouraged to utilize the established experimental protocols outlined in this guide to systematically investigate the effects of this and other novel oxytocin analogues.

An In-depth Technical Guide on "Oxytocin, glu(4)-" as an Oxytocin Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contractions during labor, lactation, and social bonding. As a therapeutic agent, the purity of synthetic oxytocin is of paramount importance. This technical guide focuses on a specific impurity, "Oxytocin, glu(4)-," also known as [Glu4]-Oxytocin or Oxytocin EP Impurity C. This impurity is characterized by the substitution of the glutamine residue at position 4 of the oxytocin peptide sequence with glutamic acid.

This document provides a comprehensive overview of "Oxytocin, glu(4)-," including its chemical properties, what can be inferred about its biological activity from structure-activity relationship (SAR) studies of related analogues, and generalized experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with oxytocin and its related compounds.

Chemical and Physical Properties

The chemical and physical properties of Oxytocin and its [Glu4]- impurity are summarized in the table below. The substitution of a neutral glutamine with an acidic glutamic acid residue results in a slight increase in molecular weight and a change in the overall charge of the peptide.

| Property | Oxytocin | "Oxytocin, glu(4)-" |

| Synonyms | OXT | [Glu4]-Oxytocin, Oxytocin EP Impurity C |

| Amino Acid Sequence | Cys-Tyr-Ile-Gln -Asn-Cys-Pro-Leu-Gly-NH2 | Cys-Tyr-Ile-Glu -Asn-Cys-Pro-Leu-Gly-NH2 |

| Molecular Formula | C43H66N12O12S2 | C43H65N11O13S2 |

| Molecular Weight | 1007.19 g/mol | 1008.18 g/mol |

| CAS Number | 50-56-6 | 4314-67-4 |

Inferred Biological Activity and Structure-Activity Relationships

Several studies have shown that the glutamine residue at position 4 is crucial for the biological activity of oxytocin. The side-chain amide group of glutamine is thought to be involved in key interactions with the oxytocin receptor, likely through hydrogen bonding.

-

Substitution with other amino acids: A study investigating various amino acid substitutions at position 4 found that replacing glutamine with asparagine (which has a shorter side chain but retains the amide group) resulted in an analogue with approximately 35% of the agonist activity of oxytocin. Substitution with serine (which has a hydroxyl group) led to an even greater loss of activity, with the analogue displaying only about 8% of the agonist activity of oxytocin.[1]

-

Modification of the amide group: Research on oxytocin analogues where the side-chain amide group of glutamine at position 4 was replaced with a tetrazole group resulted in a significant decrease in biological activity.[1] This further emphasizes the importance of the electronic and hydrogen-bonding properties of the Gln4 side chain for receptor interaction.[1] Another study that replaced the side-chain carboxamide of glutamine with a hydrazide group also reported decreased biological activity compared to the parent hormone.[2]

Based on these findings, it is highly probable that "Oxytocin, glu(4)-," which features a carboxylic acid group instead of an amide group at position 4, would exhibit significantly reduced binding affinity for the oxytocin receptor and consequently, lower biological potency compared to oxytocin. The introduction of a negative charge and the alteration of the hydrogen bonding potential at this critical position would likely disrupt the optimal interaction with the receptor.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis and biological characterization of "Oxytocin, glu(4)-" are not publicly available. However, this section provides generalized methodologies based on standard practices for the synthesis and analysis of oxytocin and its analogues.

Synthesis and Purification of "Oxytocin, glu(4)-" (Generalized Protocol)

"Oxytocin, glu(4)-" can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

Start with a suitable solid support resin, such as a Rink Amide resin, to generate the C-terminal amide.

-

Deprotect the terminal Fmoc group using a solution of piperidine in dimethylformamide (DMF).

2. Peptide Chain Elongation:

-

Sequentially couple the Fmoc-protected amino acids in the reverse order of the target sequence (Gly, Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu), Ile, Tyr(tBu), Cys(Trt)).

-

Use a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

After each coupling step, wash the resin and deprotect the Fmoc group with piperidine in DMF.

3. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

4. Disulfide Bond Formation:

-

After cleavage, the linear peptide is dissolved in a dilute aqueous solution at a slightly alkaline pH (e.g., pH 8-8.5).

-

Oxidize the two cysteine residues to form the intramolecular disulfide bridge. This can be achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide.

5. Purification:

-

Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column with a gradient of acetonitrile in water, both containing a small amount of TFA.

-

Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.

6. Lyophilization:

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

In Vitro Biological Assays (Generalized Protocols)

To assess the biological activity of "Oxytocin, glu(4)-," receptor binding assays and in vitro functional assays can be performed.

1. Oxytocin Receptor Binding Assay:

-

Objective: To determine the affinity of "Oxytocin, glu(4)-" for the oxytocin receptor.

-

Cell Culture: Use a cell line stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.

-

Radioligand Binding: Perform a competitive binding assay using a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) and increasing concentrations of unlabeled oxytocin (as a reference) and "Oxytocin, glu(4)-".

-

Incubation and Separation: Incubate the membranes with the radioligand and the competitor peptides. Separate the bound and free radioligand by rapid filtration.

-

Data Analysis: Measure the radioactivity of the filters and calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

2. Uterine Contraction Assay (In Vitro):

-

Objective: To determine the functional potency of "Oxytocin, glu(4)-" in a physiologically relevant tissue.

-

Tissue Preparation: Isolate uterine tissue from a non-pregnant, estrogen-primed female rat.

-

Organ Bath Setup: Mount a strip of the uterine tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction Measurement: Connect the tissue to an isometric force transducer to record changes in muscle tension.

-

Dose-Response Curve: After an equilibration period, add cumulative concentrations of oxytocin or "Oxytocin, glu(4)-" to the organ bath and record the contractile responses.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).

Visualizations

Oxytocin Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by oxytocin binding to its G-protein coupled receptor (GPCR). The potential impact of "Oxytocin, glu(4)-" would likely be a reduced activation of this pathway due to its inferred lower binding affinity.

Caption: Simplified Oxytocin Signaling Pathway.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the general workflow for the synthesis and purification of "Oxytocin, glu(4)-" using solid-phase peptide synthesis.

Caption: General workflow for the synthesis of [Glu4]-Oxytocin.

Logical Relationship between Oxytocin and "Oxytocin, glu(4)-"

This diagram illustrates the relationship between the intended product, oxytocin, and the impurity, "Oxytocin, glu(4)-," which can arise from the manufacturing process.

Caption: Relationship between Oxytocin and the [Glu4]- impurity.

Conclusion

"Oxytocin, glu(4)-" is a known process-related impurity in the synthesis of oxytocin, officially recognized as Oxytocin EP Impurity C. While direct and comprehensive data on its biological activity are scarce in publicly available literature, existing structure-activity relationship studies on related oxytocin analogues strongly suggest that the substitution of glutamine with glutamic acid at position 4 leads to a significant reduction in receptor binding affinity and biological potency. This is attributed to the critical role of the Gln4 side-chain amide group in receptor interaction. For drug development and quality control purposes, it is crucial to monitor and control the levels of this impurity in oxytocin drug products. The generalized experimental protocols provided in this guide offer a starting point for the synthesis and in vitro characterization of "Oxytocin, glu(4)-" to further elucidate its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of [Glu⁴]Oxytocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of [Glu⁴]Oxytocin, an analog of the neuropeptide hormone oxytocin where the glutamine residue at position 4 is substituted with glutamic acid. The synthesis is based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Detailed methodologies for peptide chain assembly, cleavage from the resin, purification, and characterization are presented. Additionally, this document includes a summary of expected quantitative data and a diagram of the canonical oxytocin receptor signaling pathway.

Introduction

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide range of physiological processes, including social bonding, uterine contraction, and lactation. The synthesis of oxytocin analogs is a key area of research for the development of novel therapeutics with modified selectivity, potency, and pharmacokinetic profiles. The substitution of the glutamine at position 4 with glutamic acid ([Glu⁴]Oxytocin) introduces a negative charge at physiological pH, which can influence receptor binding and biological activity. The Fmoc solid-phase peptide synthesis (SPPS) methodology offers an efficient and reliable route to obtain such analogs for research and drug development purposes.[1][2]

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis of oxytocin analogs using Fmoc-SPPS. The data presented here is representative and may vary based on the specific synthesis scale and purification efficiency.

| Parameter | Expected Value | Method of Analysis |

| Crude Peptide Purity | 70-85% | Analytical RP-HPLC |

| Final Purity (Post-HPLC) | >98% | Analytical RP-HPLC |

| Overall Yield (Post-HPLC) | 5-15% | Gravimetric/UV Spectroscopy |

| Identity Confirmation | Expected Mass | Mass Spectrometry (ESI-MS) |

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (0.3-0.8 mmol/g substitution)

-

Fmoc-protected Amino Acids:

-

Fmoc-Gly-OH

-

Fmoc-Leu-OH

-

Fmoc-Pro-OH

-

Fmoc-Cys(Trt)-OH

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ile-OH

-

Fmoc-Tyr(tBu)-OH

-

-

Coupling Reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Methanol (MeOH), ACS grade

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), reagent grade

-

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cyclization Buffer: Ammonium bicarbonate buffer (0.1 M, pH 8.0)

-

Oxidizing Agent: 0.01 M Potassium ferricyanide (K₃[Fe(CN)₆]) solution

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of [Glu⁴]Oxytocin is performed on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus.

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (2.9 equivalents) and HOBt (3 equivalents). Add DIPEA (6 equivalents) and allow the mixture to react for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu) , Ile, Tyr(tBu), and Cys(Trt). The use of Fmoc-Glu(OtBu)-OH is critical at position 4 to protect the side-chain carboxylic acid.[3][4][5]

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final deprotection step as described in step 2.

Peptide Cleavage and Deprotection

-

Resin Washing and Drying: Wash the fully assembled peptide-resin with DCM (5 times) and methanol (3 times) and dry it under vacuum.

-

Cleavage from Resin:

-

Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. The t-butyl protecting groups on Tyr and Glu, and the trityl groups on Cys and Asn will be removed simultaneously.[3][5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Cyclization (Disulfide Bond Formation)

-

Dissolution: Dissolve the crude linear peptide in the cyclization buffer (0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

-

Oxidation: Add 0.01 M potassium ferricyanide solution dropwise while stirring until a faint yellow color persists.

-

Quenching: Quench the reaction by adding a small amount of L-cysteine after 30-60 minutes.

-

Acidification: Acidify the solution with a small amount of acetic acid.

Purification and Characterization

-

Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization:

-

Confirm the purity of the collected fractions using analytical RP-HPLC.

-

Verify the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the correct molecular weight.

-

Lyophilize the pure fractions to obtain the final [Glu⁴]Oxytocin peptide as a white fluffy powder.

-

Visualization

SPPS Workflow for [Glu⁴]Oxytocin

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Oxytocin, glu(4)-

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes. "Oxytocin, glu(4)-" is an analogue of oxytocin where the glutamine residue at position 4 has been replaced by a glutamic acid residue. The synthesis of such peptide analogues often results in a mixture of the desired product along with deletion sequences, incompletely deprotected peptides, and other closely related impurities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic peptides, offering high resolution and reproducibility.[1][2] This application note provides a detailed protocol for the purification of "Oxytocin, glu(4)-" using preparative reverse-phase HPLC (RP-HPLC).

The principles outlined here are based on established methods for the purification of oxytocin and its analogues.[3][4][5] The method development process typically begins at the analytical scale to optimize the separation and is then scaled up for preparative purification.[1][6][7]

Methodology

The purification of "Oxytocin, glu(4)-" is achieved using a reverse-phase HPLC strategy. This method separates peptides based on their hydrophobicity.

1. Materials and Reagents

-

Crude "Oxytocin, glu(4)-" peptide

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

0.1% TFA in Water (Mobile Phase A)

-

0.1% TFA in Acetonitrile (Mobile Phase B)

2. Instrumentation

-

Analytical HPLC system with UV detector

-

Preparative HPLC system with UV detector and fraction collector

-

Analytical and preparative C18 reverse-phase columns

3. Experimental Protocol

Step 1: Analytical Method Development

Before scaling up to a preparative scale, the separation is optimized on an analytical column.[1][6]

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.[4]

-

Injection Volume: 20 µL.

-

Gradient: A screening gradient is initially used to determine the elution profile of the peptide. A typical gradient would be 5-95% Mobile Phase B over 30 minutes. The gradient is then optimized to achieve the best resolution between the target peptide and its impurities.

Step 2: Preparative Method Scale-Up

Once the analytical method is optimized, the parameters are scaled up for the preparative column.[6][7]

-

Column: C18, 21.2 x 250 mm, 10 µm particle size.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: The flow rate is scaled up proportionally to the column cross-sectional area. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and a small amount of organic solvent like DMSO if necessary) to a concentration of approximately 10-20 mg/mL.[7]

-

Injection Volume: The injection volume will depend on the column loading capacity and the concentration of the sample.

-

Gradient: The optimized gradient from the analytical method is adjusted for the preparative scale.

Step 3: Fraction Collection and Analysis